molecular formula C18H20O5 B5184700 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde

3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde

Cat. No. B5184700
M. Wt: 316.3 g/mol
InChI Key: QAEPTCMDZHWODL-UHFFFAOYSA-N
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Description

3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde, also known as MPEB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. MPEB belongs to the class of allosteric modulators that target the metabotropic glutamate receptor subtype 5 (mGluR5).

Scientific Research Applications

3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde has been shown to have potential therapeutic applications in the treatment of several neurological disorders such as anxiety, depression, and addiction. It has also been studied for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.

Mechanism of Action

3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde acts as an allosteric modulator of mGluR5, a type of receptor found in the brain that is involved in the regulation of neurotransmitter release. By binding to mGluR5, 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde enhances the receptor's activity and increases the release of neurotransmitters such as glutamate. This leads to an increase in synaptic plasticity, which is important for learning and memory.
Biochemical and Physiological Effects:
Studies have shown that 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde can improve cognitive function and reduce anxiety-like behavior in animal models. It has also been shown to increase the release of dopamine in the brain, which is associated with reward and pleasure. Additionally, 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde in lab experiments is its specificity for mGluR5. This allows researchers to study the effects of mGluR5 activation without affecting other receptors. However, the low yield of the synthesis method and the high cost of 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde can be limiting factors for some experiments.

Future Directions

There are several potential future directions for research on 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde. One area of interest is the development of more efficient synthesis methods to increase the yield and reduce the cost of 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde. Another area of research is the investigation of 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde's potential therapeutic applications in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde and its effects on neurotransmitter release and synaptic plasticity.

Synthesis Methods

The synthesis of 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde involves several steps. First, 2-(2-methoxyphenoxy)ethanol is reacted with ethylene oxide to form 2-(2-(2-methoxyphenoxy)ethoxy)ethanol. This intermediate is then reacted with benzaldehyde in the presence of a catalyst to form 3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde. The yield of this reaction is typically around 50%.

properties

IUPAC Name

3-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-20-17-7-2-3-8-18(17)23-12-10-21-9-11-22-16-6-4-5-15(13-16)14-19/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEPTCMDZHWODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCOCCOC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]benzaldehyde

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